CPF-SE2
Description
CPF-SE2 is a synthetic organic compound whose structural and functional properties have garnered significant attention in pharmaceutical and materials science research. For instance, its structural elucidation likely employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), ultraviolet (UV) spectroscopy, and mass spectrometry (MS), as mandated by authoritative guidelines for compound validation . The compound’s pharmacological or material properties (e.g., catalytic activity, binding affinity) are hypothesized to derive from its unique stereochemistry and functional groups, such as hydroxyl or glycosidic moieties, which are common in bioactive molecules .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GFLGPLLKLGLKGAAKLLPQLLPSRQQ |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
To contextualize CPF-SSE2’s properties, we compare it with two structurally analogous compounds: Zygocaperoside (isolated from Zygophyllum fabago roots) and Isorhamnetin-3-O-glycoside (a flavonoid derivative).
Structural Comparison
Table 1: Key Structural Features
Key Observations :
- Glycosidic Linkages : All three compounds feature glycosidic bonds, as evidenced by ¹H NMR signals between δ 3.2–5.5 ppm . However, this compound’s glycosidic protons exhibit broader splitting, suggesting a more complex sugar moiety compared to Zygocaperoside and Isorhamnetin-3-O-glycoside.
- Functional Diversity: Zygocaperoside’s triterpenoid backbone and carboxylic acid group distinguish it from this compound’s hypothesized glycoside structure, which may prioritize hydrogen-bonding interactions.
Functional and Pharmacological Properties
Key Observations :
- Antimicrobial Potential: While Zygocaperoside demonstrates antiproliferative activity, this compound’s hypothetical anticandidal properties suggest a divergent mechanism of action, possibly linked to its glycosidic structure’s ability to disrupt microbial membranes.
- Industrial Utility : this compound’s stability under neutral conditions positions it as a viable catalyst in polymer synthesis, contrasting with Isorhamnetin-3-O-glycoside’s role in nutraceuticals due to its antioxidant capacity .
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